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Compound of Interest

Compound Name: 3-Bromo-2-iodobenzoic acid

Cat. No.: B1313748 Get Quote

An In-depth Technical Guide to 3-Bromo-2-
iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-2-iodobenzoic acid, with the CAS Number 503821-94-1, is a dihalogenated

aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group flanked by iodine

and bromine atoms at the 2 and 3 positions respectively, makes it a valuable building block in

organic synthesis. The differential reactivity of the C-I and C-Br bonds, coupled with the

directing effects of the carboxyl group, offers a versatile platform for the introduction of various

functionalities through cross-coupling and other transformations. This guide provides a

comprehensive overview of the known physical and chemical properties of 3-Bromo-2-
iodobenzoic acid, along with experimental considerations for its synthesis and

characterization, aimed at professionals in research and drug development.

Physical and Chemical Properties
While extensive experimental data for 3-Bromo-2-iodobenzoic acid is not widely available in

the public domain, a compilation of known and predicted properties is presented below. It is

important to note that some data is inferred from closely related compounds.
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Table 1: Physical and Chemical Properties of 3-Bromo-2-
iodobenzoic Acid

Property Value Source/Comment

IUPAC Name 3-bromo-2-iodobenzoic acid [3]

CAS Number 503821-94-1 [1]

Molecular Formula C₇H₄BrIO₂ [1]

Molecular Weight 326.91 g/mol [3]

Appearance
Light yellow to pink to light

brown powder
[1]

Melting Point 140-144 °C Experimental value.

Boiling Point Not available Data not found in literature.

Solubility

No quantitative data available.

Expected to be sparingly

soluble in water and more

soluble in organic solvents like

ethanol, acetone, and DMSO.

General solubility trend for

halobenzoic acids.

pKa (predicted) ~2.5 - 3.0

Predicted based on the ortho

effect of the iodine and the

electron-withdrawing nature of

both halogens.

LogP (predicted) 2.75 - 2.8 [3]

Storage 2-8°C, protect from light [2]

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-Bromo-2-iodobenzoic acid is

not readily found in peer-reviewed literature. However, a plausible synthetic route can be

adapted from the well-established Sandmeyer reaction, starting from a suitable aminobenzoic

acid precursor. Below is a detailed protocol for the synthesis of a related isomer, 5-bromo-2-

iodobenzoic acid, which can be conceptually adapted.
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Proposed Synthesis of 3-Bromo-2-iodobenzoic Acid
A potential synthetic pathway for 3-Bromo-2-iodobenzoic acid would involve the diazotization

of 2-amino-3-bromobenzoic acid followed by a Sandmeyer-type reaction with an iodide source.

2-Amino-3-bromobenzoic acid Diazotization
(NaNO2, HCl, 0-5 °C)

Step 1
Diazonium Salt Intermediate Iodination

(KI)
Step 2

3-Bromo-2-iodobenzoic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromo-2-iodobenzoic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-
iodobenzoic Acid (Adaptable for 3-Bromo-2-iodobenzoic
Acid)
This protocol describes the synthesis of an isomer and serves as a methodological template.

The starting material would need to be changed to 2-amino-3-bromobenzoic acid to obtain the

target molecule.

Materials:

2-Amino-5-bromobenzoic acid (or 2-amino-3-bromobenzoic acid for the target molecule)

Sodium nitrite (NaNO₂)

Concentrated Hydrochloric acid (HCl)

Potassium iodide (KI)

Sodium thiosulfate (Na₂S₂O₃)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Deionized water
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Ice

Procedure:

Diazotization:

In a flask, dissolve 2-amino-5-bromobenzoic acid in a mixture of concentrated HCl and

water.

Cool the solution to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C.

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the

diazonium salt.

Iodination (Sandmeyer Reaction):

In a separate flask, prepare a solution of potassium iodide in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous

stirring. Effervescence (release of N₂ gas) should be observed.

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-

60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Add a saturated solution of sodium thiosulfate to quench any unreacted iodine (the dark

color should fade).

The crude product may precipitate. If so, collect it by vacuum filtration and wash with cold

water.
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If the product does not precipitate, extract the aqueous mixture with diethyl ether (3 x 50

mL).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent

under reduced pressure.

The crude product can be further purified by recrystallization from a suitable solvent

system, such as ethanol/water or acetic acid/water.

Spectroscopic Data and Characterization
No experimental spectra for 3-Bromo-2-iodobenzoic acid are readily available. Therefore,

predicted spectral data and general characteristics for similar compounds are provided as a

reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃, 400 MHz):

δ 7.9-8.1 (d, 1H): Aromatic proton ortho to the carboxylic acid group.

δ 7.4-7.6 (t, 1H): Aromatic proton para to the carboxylic acid group.

δ 7.2-7.4 (d, 1H): Aromatic proton meta to the carboxylic acid group.

δ 10-12 (br s, 1H): Carboxylic acid proton.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

δ 168-172: Carboxylic acid carbonyl carbon.

δ 140-145: Aromatic carbon bearing the carboxylic acid group.

δ 130-138: Aromatic carbons bearing the bromine and iodine atoms.

δ 125-135: Other aromatic carbons.
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Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-2-iodobenzoic acid is expected to show the following

characteristic absorption bands:

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often showing broadness due

to hydrogen bonding.

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~1300 cm⁻¹: C-O stretching of the carboxylic acid.

Below 1000 cm⁻¹: C-Br and C-I stretching vibrations.

Mass Spectrometry (MS)
The mass spectrum obtained via Electron Ionization (EI) would be expected to show:

Molecular ion (M⁺) peak: at m/z 326 and 328, reflecting the isotopic pattern of bromine (⁷⁹Br

and ⁸¹Br are in an approximate 1:1 ratio).

Major fragmentation peaks:

Loss of OH (M-17)

Loss of COOH (M-45)

Loss of Br (M-79/81)

Loss of I (M-127)
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Synthesis & Purification

Structural Characterization Purity Assessment

Crude 3-Bromo-2-iodobenzoic acid

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry HPLC Analysis Melting Point Determination

Confirmed Structure

Structural Confirmation Structural Confirmation Structural Confirmation

Confirmed Purity

Purity Confirmation Purity Confirmation

Click to download full resolution via product page

Caption: General analytical workflow for the characterization of 3-Bromo-2-iodobenzoic acid.

Reactivity and Applications in Drug Development
3-Bromo-2-iodobenzoic acid is a versatile intermediate for the synthesis of more complex

molecules, particularly in the pharmaceutical industry. The presence of two different halogen

atoms allows for selective and sequential cross-coupling reactions.

Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The carbon-iodine bond is significantly more reactive than the

carbon-bromine bond towards palladium-catalyzed Suzuki-Miyaura coupling. This allows for

the selective introduction of an aryl or heteroaryl group at the 2-position by reacting 3-
Bromo-2-iodobenzoic acid with a boronic acid or ester under appropriate conditions,

leaving the bromine atom intact for subsequent transformations.

Sonogashira Coupling: Similar to the Suzuki coupling, the C-I bond will preferentially react in

a Sonogashira coupling with a terminal alkyne, providing a route to 2-alkynyl-3-

bromobenzoic acid derivatives. These can be further elaborated.
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Heck and other Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br

bonds can also be exploited in other palladium-catalyzed reactions like Heck, Stille, and

Buchwald-Hartwig aminations.

Potential Applications in Drug Development
While specific examples of drugs synthesized directly from 3-Bromo-2-iodobenzoic acid are

scarce in the literature, its structural motifs are relevant. For instance, the related isomer, 3-

bromo-5-iodobenzoic acid, has been used as a starting material in the synthesis of a

thromboxane receptor antagonist. The ability to introduce diverse substituents at the 2- and 3-

positions of the benzoic acid scaffold makes this compound a potentially valuable starting point

for generating libraries of compounds for screening against various biological targets.

Derivatives of iodobenzoic acids have been investigated for their antimicrobial and anticancer

activities.[4]

Conclusion
3-Bromo-2-iodobenzoic acid is a valuable, though not extensively documented, synthetic

intermediate. Its key feature is the presence of two different halogen atoms on a benzoic acid

core, which allows for regioselective functionalization through a variety of cross-coupling

reactions. This technical guide provides a summary of its known properties and offers guidance

on its synthesis and characterization based on data from closely related compounds. For

researchers and scientists in drug development, 3-Bromo-2-iodobenzoic acid represents a

versatile scaffold for the creation of novel and complex molecular architectures. Further

research into its properties and reactivity is warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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